molecular formula C7H5ClN2O3 B12966237 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one

1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one

Cat. No.: B12966237
M. Wt: 200.58 g/mol
InChI Key: SGWVMGCNBOJKKS-UHFFFAOYSA-N
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Description

1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one is a chemical compound characterized by its pyridine ring substituted with a chlorine atom at the 6-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one typically involves a multi-step process. One common method includes the nitration of 6-chloropyridine followed by acylation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the nitration and acylation reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the chlorine atom can enhance the compound’s binding affinity to target proteins .

Biological Activity

1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one is an organic compound with significant potential in medicinal chemistry, particularly noted for its antimicrobial and anticancer properties. This article provides a detailed examination of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈ClN₃O₂ and a molecular weight of approximately 201.62 g/mol. Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and a nitro group at the 3-position, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways through:

  • Enzyme Inhibition: The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that inhibit enzyme activity.
  • Receptor Binding: The chlorine atom may enhance binding affinity to target proteins, influencing downstream signaling pathways.

Antimicrobial Properties

Research indicates that compounds containing nitro groups, such as this compound, exhibit significant antimicrobial activity. The mechanism often involves the reduction of the nitro group to form reactive species that can damage cellular components, including DNA, leading to cell death. For instance, similar nitro compounds have been shown to act against various microorganisms by producing toxic intermediates upon reduction .

Anticancer Activity

In studies focused on kinase inhibition, this compound displayed an IC50 value of 444 nM against p70S6Kβ (S6K2), indicating potential as a starting point for developing selective inhibitors for this kinase. Although it did not show significant activity against other kinases like MAPKAPK2 or MPS1, its specific action on p70S6Kβ highlights its relevance in cancer research .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique aspects compared to this compound:

Compound NameStructural FeaturesUnique Aspects
1-(6-Chloropyridin-3-yl)ethanoneChlorine at 6-position, no nitro groupDifferent reactivity and biological activity due to lack of nitro group
1-(6-Chloro-5-nitropyridin-3-yl)ethanoneNitro group at different positionVariation in chemical properties and potential applications
N-(4-Chloro-pyridin-2-yloxy)-N-methylacetamideContains chloro and nitrogen functionalitiesPotentially different biological activity due to structural differences

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of nitro-containing compounds. A review highlighted that the presence of the nitro group can significantly enhance pharmacokinetic properties and overall biological efficacy. For example, certain nitro derivatives have been developed as effective antimicrobial agents due to their ability to generate reactive intermediates upon reduction .

In another study focusing on kinase inhibitors, the compound was synthesized and evaluated for its inhibitory potency against selected kinases. Although it showed limited activity against some targets, its specific interaction with p70S6Kβ opens avenues for further development in targeted cancer therapies .

Properties

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

1-(6-chloro-3-nitropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5ClN2O3/c1-4(11)7-5(10(12)13)2-3-6(8)9-7/h2-3H,1H3

InChI Key

SGWVMGCNBOJKKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

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